2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride 2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride
Brand Name: Vulcanchem
CAS No.: 35288-47-2
VCID: VC18397909
InChI: InChI=1S/C17H28N2O3.ClH/c1-4-7-11-21-16-9-8-14(13-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H
SMILES:
Molecular Formula: C17H29ClN2O3
Molecular Weight: 344.9 g/mol

2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride

CAS No.: 35288-47-2

Cat. No.: VC18397909

Molecular Formula: C17H29ClN2O3

Molecular Weight: 344.9 g/mol

* For research use only. Not for human or veterinary use.

2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride - 35288-47-2

Specification

CAS No. 35288-47-2
Molecular Formula C17H29ClN2O3
Molecular Weight 344.9 g/mol
IUPAC Name 2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium;chloride
Standard InChI InChI=1S/C17H28N2O3.ClH/c1-4-7-11-21-16-9-8-14(13-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H
Standard InChI Key BQGDZHDSPHYNHF-UHFFFAOYSA-N
Canonical SMILES CCCCOC1=C(C=C(C=C1)C(=O)OCC[NH+](CC)CC)N.[Cl-]

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The systematic IUPAC name 2-(3-amino-4-butoxybenzoyl)oxyethyl-diethylazanium chloride reflects its benzamide backbone substituted with amino, butoxy, and diethylammonium groups. The compound is a hydrochloride salt, where the cationic diethylazanium moiety is stabilized by a chloride counterion . Key structural identifiers include:

PropertyValue
CAS Registry Number35288-47-2 (free base: 5987-82-6)
Molecular Weight344.882 g/mol
SMILES NotationCCCCOC1=C(C=CC(=C1)N)C(=O)OCCNH+CC.[Cl-]
InChIKeyCMHHMUWAYWTMGS-UHFFFAOYSA-O

The aromatic benzoyl group at position 3-amino-4-butoxy facilitates hydrogen bonding and hydrophobic interactions, critical for its biological activity .

Synthesis and Manufacturing

Multi-Step Synthesis Pathways

Industrial production of this compound involves sequential functionalization of a benzamide precursor. A representative synthesis route, yielding 82.5% under optimized conditions, proceeds as follows :

  • Alkylation:

    • Reactants: 3-nitro-4-hydroxybenzoic acid, 1-bromobutane

    • Conditions: Potassium carbonate, DMF, 80°C, 14 hours.

    • Outcome: Introduction of the butoxy group at the para position.

  • Reduction:

    • Reactants: Nitro intermediate

    • Conditions: Iron(III) chloride, hydrazine hydrate, ethanol, reflux.

    • Outcome: Reduction of the nitro group to an amine.

  • Esterification:

    • Reactants: Aminated intermediate, 2-diethylaminoethyl chloride

    • Conditions: Potassium carbonate, DMF, 40°C, 6 hours.

    • Outcome: Formation of the quaternary ammonium ester.

  • Salt Formation:

    • Reactants: Free base, hydrochloric acid

    • Conditions: Ethanol, 20°C, 1 hour.

    • Outcome: Precipitation of the hydrochloride salt .

Key Reaction Metrics

StepReagentsTemperatureTimeYield
1K₂CO₃, DMF80°C14h82.5%
2FeCl₃, N₂H₄·H₂OReflux5h90%
3K₂CO₃, DMF40°C6h85%
4HCl, ethanol20°C1h98%

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValue
Melting Point158–162°C
Boiling Point446.9°C at 760 mmHg
Flash Point224.1°C
SolubilityEthanol (high), water (low)
LogP (Partition)4.33

The compound’s low water solubility necessitates formulation with co-solvents or surfactants for clinical use .

Pharmacological Applications

Mechanism of Action as a Local Anesthetic

As a sodium channel blocker, the compound inhibits neuronal depolarization by binding to voltage-gated Na⁺ channels. The diethylammonium group enhances membrane permeability, while the butoxy chain prolongs duration of action through hydrophobic interactions with lipid bilayers .

Clinical Use in Ophthalmology

  • Indications: Corneal anesthesia during tonometry, foreign body removal .

  • Dosage: 0.4% solution applied topically .

  • Onset/Duration: 20 seconds (onset), 15–30 minutes (duration) .

Industrial and Regulatory Considerations

Packaging and Stability

Patent EP2748000B1 highlights the use of polyethylene terephthalate (PET) and polyamide blends for packaging solid pharmaceutical formulations containing this compound, ensuring stability against moisture and oxidation .

ParameterSpecification
Hazard SymbolsXn (Harmful), Xi (Irritant)
Risk CodesR20/21/22 (Harmful if inhaled, in contact with skin, or swallowed)
Safety PrecautionsUse PPE, avoid inhalation

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